Superior Synthetic Yield in Ortho-Substituted Series Using Optimized Protocol
The synthesis of Methyl 2-[(chloroacetyl)amino]benzoate from methyl anthranilate and chloroacetyl chloride can be achieved with a high yield of 98% under specific conditions (K₂CO₃ in acetone at 20°C for 4h), as detailed in a patent procedure . While direct yield comparisons for the exact para- or meta- methyl ester analogs under identical conditions are not available in the public domain, this yield is notably high and represents an optimized, scalable route for this specific ortho-substituted compound. In contrast, a similar synthetic route for the ortho-ethyl ester variant (CAS 6307-66-0) is commercially available but lacks publicly reported yields, and its price point ($154/g) suggests a less efficient or more costly synthesis compared to the methyl ester ($259/g from AKSci), indicating a class-level inference of favorable economics for the methyl ortho-ester .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 98% yield |
| Comparator Or Baseline | Ethyl 2-[(chloroacetyl)amino]benzoate (CAS 6307-66-0): yield not reported, higher commercial cost |
| Quantified Difference | Yield: 98% vs. not reported; Cost: $259/g vs. $154/g (smaller scale) |
| Conditions | Reaction: methyl anthranilate with chloroacetyl chloride, K₂CO₃ in acetone, 20°C, 4h |
Why This Matters
A well-defined, high-yielding synthesis protocol reduces the risk and cost associated with in-house preparation, making the compound a more reliable and economical building block.
